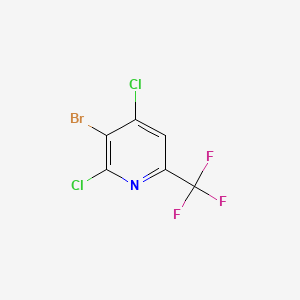

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridines (TFMP) group . TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . They are primarily used for crop protection from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Synthesis Analysis

The synthesis of TFMP derivatives has been a significant area of research . The first synthesis of tipranavir, a TFMP derivative, was reported using a chiral auxiliary . Later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis

The molecular structure of “3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine” contributes to its unique physicochemical properties . The combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety is thought to be responsible for the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine” are complex and varied. For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine” are influenced by its molecular structure . It is a solid at room temperature and has a molecular weight of 294.89 .Aplicaciones Científicas De Investigación

Agrochemical Industry

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are used extensively for crop protection, playing a crucial role in the development of pesticides. The trifluoromethyl group (CF₃) in particular enhances the biological activity of these compounds, making them more effective against pests .

Pharmaceutical Development

This compound serves as a precursor in the pharmaceutical industry. The presence of the trifluoromethyl group is associated with increased metabolic stability and bioavailability in potential drug candidates. It’s used in the synthesis of various pharmaceuticals, including those that act as receptor antagonists .

Veterinary Medicine

Similar to its applications in human medicine, this compound’s derivatives are also utilized in veterinary products. The enhanced properties conferred by the trifluoromethyl group make these derivatives valuable for treating diseases in animals .

Synthesis of Functional Materials

The unique physicochemical properties of the trifluoromethyl group are exploited in the synthesis of functional materials. These materials find applications in advanced technologies, including electronics and nanotechnology .

Organic Synthesis Research

Researchers use 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules that can be used in further chemical studies or as part of larger organic compounds .

Development of Fluorinated Compounds

The development of fluorinated organic chemicals is a significant area of research, and this compound is instrumental in that process. Its derivatives are used to introduce fluorine atoms into other molecules, which can drastically alter their properties for various applications .

Chemical Intermediate

This compound is in high demand as a chemical intermediate for the synthesis of several crop-protection products. Its production is crucial for meeting the global demand for effective agrochemicals .

Biological Studies

The trifluoromethyl group’s impact on biological activities is a subject of ongoing study. Derivatives of 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine are used to explore the biological effects of fluorine-containing compounds, which can lead to the discovery of novel biological pathways or drug targets .

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often involved in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Tfmp derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that tfmp derivatives are often used in the synthesis of several crop-protection products . In the context of SM coupling reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Result of Action

It’s known that tfmp derivatives have been used in the protection of crops from pests . The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

It’s known that more than 50% of the pesticides launched in the last two decades have been fluorinated, and around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-2,4-dichloro-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrCl2F3N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRQXBKMDSJSHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrCl2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)

![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)

![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)

![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)